molecular formula C15H16O3 B1670203 Dehydroleucodine CAS No. 36150-07-9

Dehydroleucodine

Cat. No. B1670203
CAS RN: 36150-07-9
M. Wt: 244.28 g/mol
InChI Key: SKNVIAFTENCNGB-BPNCWPANSA-N
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Description

Synthesis Analysis

Four dehydroleucodine amino derivatives were synthesized using the amines proline, piperidine, morpholine, and tyramine . Spectroscopic methods and single-crystal X-ray diffraction unambiguously established their structures .


Molecular Structure Analysis

The molecular formula of Dehydroleucodine is C15H16O3 . Docking of dehydroleucodine into the homology model of the α2-adrenergic receptor allowed the analysis of the structural basis of their interactions .


Chemical Reactions Analysis

The IR (ATR) spectrum shows bands at 2936 (C–H st), 1773 (C=O st γ lactone), 1683 (α,β unsaturated C=O), 1617, and 1637 (C=C st) cm −1 .


Physical And Chemical Properties Analysis

Dehydroleucodine has a molecular weight of 244.29 g/mol . It is a white to off-white powder . It is soluble in DMSO: ≥30 mg/mL .

Scientific Research Applications

Cell Cycle Modulation

Dehydroleucodine has been identified to selectively induce a transient arrest in G2 phase of the cell cycle in Allium cepa root meristematic cells. This arrest does not affect cell viability or elongation but lengthens the interphase, indicating its use as an experimental tool for studying cell cycle dynamics (López, Giordano, & López, 2002).

Anti-Leukemic Activity

Research on the amino adducts of Dehydroleucodine has shown promise in the fight against leukemia. Specifically, these derivatives have demonstrated cytotoxic activity against acute myeloid leukemia cell lines, indicating potential for therapeutic applications (Ordóñez et al., 2020).

Embryo Activation and Cloning

Dehydroleucodine has been evaluated as a chemical activator in the production of parthenogenetic and cloned bovine embryos. It has shown to induce pronuclear formation and development to blastocyst stages, presenting a novel approach in reproductive biotechnology (Canel, Bevacqua, Fernández-Martín, & Salamone, 2010).

Anti-inflammatory and Gastroprotective Effects

Dehydroleucodine also exhibits anti-inflammatory properties and effects on gastric acid secretion, suggesting its potential in treating conditions such as ulcers and inflammation without inhibiting gastric acid secretion. This indicates a mechanism of action that may involve mucosa defense factors rather than acid inhibition (Guardia et al., 2003).

Antimicrobial Activity

Significant anti-microbial effects against a variety of bacterial species, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli, have been attributed to Dehydroleucodine. Its broad-spectrum activity suggests its potential as a natural antimicrobial agent (Abood et al., 2017).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Dehydroleucodine and its derivatives have shown promising results in the treatment of acute myeloid leukemia . The proline adduct was the most active compound, showing anti-leukemic activity, upregulating heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heath shock 70 kDa protein 1 (HSPA1A), and downregulating NFkB1 transcription . It was also found to be about 270 times more water soluble than dehydroleucodine . These findings suggest that dehydroleucodine and its derivatives could be of value in future pharmacological research related to inappropriate mast cell activation conditions such as neurogenic inflammation and neuropathic pain .

properties

IUPAC Name

(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3/t10-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVIAFTENCNGB-BPNCWPANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroleucodine

CAS RN

36150-07-9
Record name Dehydroleucodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36150-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroleucodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
685
Citations
AB Penissi, RS Piezzi - Digestive Diseases and Sciences, 1999 - Springer
We have demonstrated that dehydroleucodine(DhL), a lactone isolated from Artemisia douglasianaBesser, prevents gastroduodenal damage induced bynecrosis-inducing agents such …
Number of citations: 62 link.springer.com
AB Penissi, OS Giordano, JA Guzman… - Molecular Medicinal …, 2006 - academia.edu
… Dehydroleucodine, a sesquiterpene lactone isolated from … The mechanisms of action of dehydroleucodine, confirmed by … in the cytoprotective action of dehydroleucodine. It may be …
Number of citations: 14 www.academia.edu
AE Vega, GH Wendel, AOM Maria, L Pelzer - Journal of …, 2009 - Elsevier
… , dehydroleucodine. MATERIALS AND METHODS: The in vitro anti-bacterial activity of Artemisia douglasiana extract and its active compound, dehydroleucodine … both dehydroleucodine …
Number of citations: 46 www.sciencedirect.com
PE Ordóñez, KK Sharma, LM Bystrom… - Journal of natural …, 2016 - ACS Publications
The sesquiterpene lactones dehydroleucodine (1) and leucodine (2) were isolated from Gynoxys verrucosa, a species used in traditional medicine in southern Ecuador. The activity of …
Number of citations: 25 pubs.acs.org
N Bailon-Moscoso, G Gonzalez-Arevalo… - PLoS …, 2015 - journals.plos.org
Accumulating evidence supports the idea that secondary metabolites obtained from medicinal plants (phytometabolites) may be important contributors in the development of new …
Number of citations: 29 journals.plos.org
A Galvis, A Marcano, C Stefancin, N Villaverde… - European journal of …, 2011 - Elsevier
Dehydroleucodine (DhL) is a sesquiterpene lactone of the guaianolide group with gastric cytoprotective activity. Recent studies have also demonstrated that DhL inhibits the …
Number of citations: 24 www.sciencedirect.com
PE Ordóñez, DE Mery, KK Sharma, S Nemu… - Molecules, 2020 - mdpi.com
Dehydroleucodine is a bioactive sesquiterpene lactone. Herein, four dehydroleucodine amino … , it was also found to be about 270 times more water soluble than dehydroleucodine. …
Number of citations: 4 www.mdpi.com
AOM Maria, M Repetto, S Llesuy… - … Journal Devoted to …, 2000 - Wiley Online Library
The charge (relative concentration) of antioxidants in aqueous extract and dehydroleucodine (DhL) from Artemisia douglasiana Besser was determined employing a procedure based …
Number of citations: 21 onlinelibrary.wiley.com
T Guardia, AO Juarez, E Guerreiro, JA Guzman… - Journal of …, 2003 - Elsevier
The effect of Dehydroleucodine (DhL) on gastric acid secretion in rats was investigated at a dose of 40mg/kg, while its anti-inflammatory effect was investigated in two experimental …
Number of citations: 54 www.sciencedirect.com
SD Brengio, SA Belmonte, E Guerreiro… - Journal of …, 2000 - meridian.allenpress.com
Here,we report an inhibitory effect of a sesquiterpene lactone dehydroleucodine (DhL) on the growth of Trypanosoma cruzi in culture. At concentrations of the drug between 5 and 10 µg/…
Number of citations: 58 meridian.allenpress.com

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